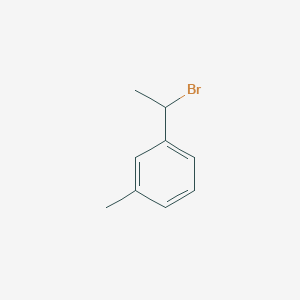

Benzene, 1-(1-bromoethyl)-3-methyl-

Übersicht

Beschreibung

“Benzene, 1-(1-bromoethyl)-3-methyl-” is also known as “[ (1R)-1-Bromoethyl]benzene” or “α-Methylbenzyl bromide”. It has a molecular formula of C8H9Br . This compound has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “Benzene, 1-(1-bromoethyl)-3-methyl-” involves controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and initiation of the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

The molecular structure of “Benzene, 1-(1-bromoethyl)-3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure.Chemical Reactions Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has a molecular weight of 185.061 . It is a liquid at room temperature . More detailed physical and chemical properties may be available in safety data sheets .Wissenschaftliche Forschungsanwendungen

Conformational Studies

Benzene derivatives, such as 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, have been studied for their unique conformational properties. These studies involve dynamic NMR and molecular mechanics calculations, highlighting the significance of conformations in steric protection (Okazaki et al., 1989).Synthesis of New Compounds

New compounds, such as ethynylferrocene derivatives of 1,3,5-tribromobenzene, have been synthesized and characterized. These studies include electrochemical analysis and crystal structure determinations (Fink et al., 1997).Gas-Phase Elimination Kinetics

Research into the gas-phase elimination kinetics of compounds like 1-bromo-3-phenylpropane provides insights into reaction mechanisms and the influence of substituents like the phenyl group (Chuchani & Martín, 1990).Anion Sensing Applications

Studies on blue fluorescent molecules, such as p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene, demonstrate their potential in anion sensing, especially for small anions like fluoride and cyanide (Brazeau et al., 2017).Radiosynthesis for Imaging

The radiosynthesis of 1-[18F]fluoromethyl-benzenes from bromo analogues offers new avenues in imaging and diagnostics, providing potential bifunctional labelling agents (Namolingam et al., 2001).Preparation of Highly Hindered Aryl Bromides

Synthesis of sterically hindered compounds, like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, has been reported, revealing unique rotational isomers and their behavior at different temperatures (Steele et al., 2004).Heterocalixarenes Studies

The formation and analysis of calix[2]uracil[2]arenes from 1,3-bis[(1-uracilyl)methyl)]benzene derivatives provide insights into their conformations and metal ion binding capabilities (Kumar et al., 1999).Chemical Activation in Polymerization

Studies on 1,4-bis(1-methoxy-1-methylethyl)benzene investigate its role as an initiator/transfer agent in cationic polymerizations, offering insights into ion formation mechanisms (Dittmer et al., 1992).DFT Study for Graphene Nanoribbon Synthesis

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbon synthesis, demonstrate the application of density functional theory (DFT) in optimizing structures for advanced materials (Patil et al., 2012).Donor-Acceptor Interaction Investigations

Research on 1,3,5-tris-(3-methoxy & 3-methyl carboxy) phenyl ethynyl benzene derivatives explores their donor-acceptor interactions, crucial for understanding molecular electronic properties (Suryachandram et al., 2021).X-Ray Structure Determination

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including their intermolecular interactions and packing motifs, offer critical insights into molecular architecture and design (Jones et al., 2012).Carbanions in Grignard Reagent Formation

Investigating the formation of Grignard reagents from aryl bromides like 1-bromo-2-((trimethylsilyl)methyl)benzene reveals unique intramolecular migrations and their applications in organic synthesis (Klink et al., 2002).

Safety and Hazards

“Benzene, 1-(1-bromoethyl)-3-methyl-” should be kept away from open flames, hot surfaces, and sources of ignition. It is advised not to breathe its mist/vapors/spray, and avoid contact with eyes, skin, or clothing. Ingestion should be avoided, and immediate medical assistance should be sought if swallowed .

Wirkmechanismus

Target of Action

It’s known that benzene derivatives generally interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzene, 1-(1-bromoethyl)-3-methyl- is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

It has been employed in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPRACSYPXTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629500 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88563-82-0 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine](/img/structure/B3058158.png)